![molecular formula C22H20N4O B2482283 N-(5-{咪唑并[1,2-a]嘧啶-2-基}-2-甲基苯基)-3,5-二甲基苯甲酰胺 CAS No. 862810-20-6](/img/structure/B2482283.png)
N-(5-{咪唑并[1,2-a]嘧啶-2-基}-2-甲基苯基)-3,5-二甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
BenchChem offers high-quality N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环氧合酶-2抑制剂
该化合物已被合成并评估为选择性的环氧合酶-2 (COX-2) 抑制剂 . COX-2 是一种在炎症和疼痛中起重要作用的酶,使该化合物在开发新的抗炎药物方面具有潜在用途 .
抗伤害感受活性
该化合物在体内研究中显示出剂量依赖性的抗伤害感受活性 . 这表明该化合物在疼痛管理方面具有潜在应用 .
细胞毒性效应
该化合物已对其对 MCF-7 乳腺癌细胞的细胞毒性效应进行了测试 . 所有合成的化合物均显示出相当大的抑制结果,表明其在癌症治疗方面具有潜在应用 .
杂环基序的合成
该化合物属于苯并[4,5]咪唑并[1,2-a]嘧啶类,这是重要的杂环基序 . 这些基序存在于各种酶、蛋白质和 DNA 中,并在药物和其他有机材料的合成中具有潜在应用 .
抗病毒活性
该化合物的衍生物已被合成并测试了其在体外抑制一大类 DNA 和 RNA 病毒复制的能力 . 这表明该化合物在抗病毒药物开发方面具有潜在应用 .
有机电子材料
该化合物的衍生物具有用作有机电子材料的潜力 . 这为电子领域中的应用开辟了可能性 .
荧光材料
该化合物及其衍生物具有用作荧光材料的潜力 . 这表明该化合物在染料、传感器和成像剂的开发方面具有潜在应用 .
无金属催化
该化合物已参与无金属催化的分子间串联迈克尔加成/环化反应 . 这表明该化合物在绿色化学和可持续工业流程方面具有潜在应用 .
未来方向
作用机制
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s effectiveness in both in vitro and in vivo assays suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in a decrease in inflammation . In vitro, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo, the compound demonstrated dose-dependent anti-nociceptive activity, indicating its effectiveness in reducing pain .
Action Environment
The compound’s effectiveness in both in vitro and in vivo assays suggests that it is likely stable and effective under physiological conditions .
生化分析
Biochemical Properties
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in the inflammatory process . The interaction with COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2, and inhibits its enzymatic activity . This binding interaction involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes and prolonged therapeutic effects . Degradation products may form over time, potentially leading to reduced efficacy or altered biological activity.
Dosage Effects in Animal Models
The effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biological activity and therapeutic potential.
属性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZMKDKVKABCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
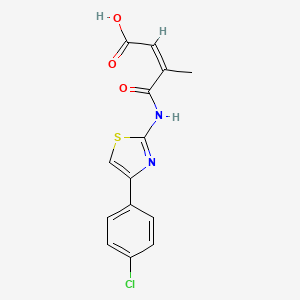
![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)
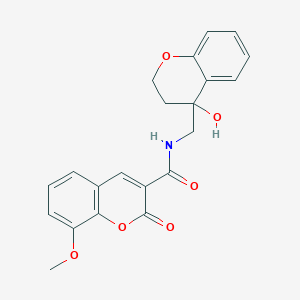

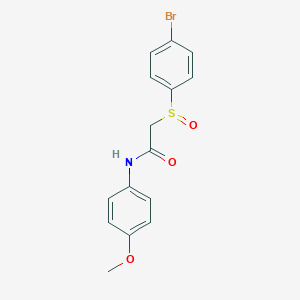

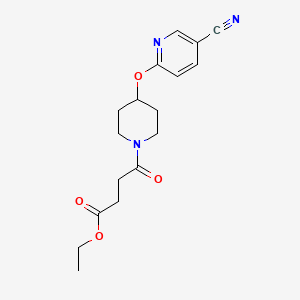
![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)
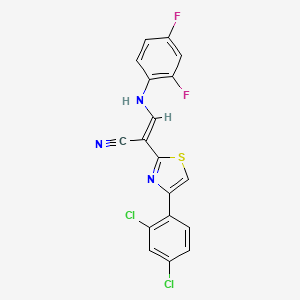
![N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2482220.png)
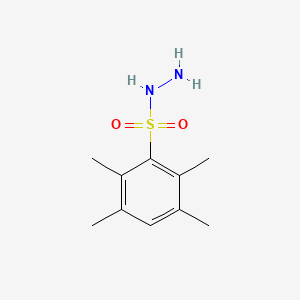
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)
